molecular formula C7H5ClO3 B6151311 6-chloro-1,3-dioxaindan-5-ol CAS No. 105607-67-8

6-chloro-1,3-dioxaindan-5-ol

Cat. No.: B6151311
CAS No.: 105607-67-8
M. Wt: 172.6
InChI Key:
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Description

6-chloro-1,3-dioxaindan-5-ol is a chemical compound with the molecular formula C8H7ClO3. It is a derivative of indane, featuring a chlorine atom and a dioxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dioxaindan-5-ol typically involves the chlorination of 1,3-dioxaindan-5-ol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dioxaindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-chloro-1,3-dioxaindan-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dioxaindan-5-ol involves its interaction with specific molecular targets. The chlorine atom and dioxane ring contribute to its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-dioxaindan-5-ylmethanol: Similar in structure but with a methanol group.

    1,3-dioxaindan-5-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    6-bromo-1,3-dioxaindan-5-ol: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

6-chloro-1,3-dioxaindan-5-ol is unique due to the presence of both a chlorine atom and a dioxane ring, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.

Properties

CAS No.

105607-67-8

Molecular Formula

C7H5ClO3

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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